Ethyl 2-chloro-4-methoxynicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-chloro-4-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXCYXUZOOHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Data for Ethyl 2-chloro-4-methoxynicotinate
This guide details the spectroscopic characterization of Ethyl 2-chloro-4-methoxynicotinate (CAS: 864229-51-6), a critical heterocyclic building block used in the synthesis of kinase inhibitors and pharmaceutical intermediates.
Introduction & Structural Context
This compound (Ethyl 2-chloro-4-methoxypyridine-3-carboxylate) is a tri-substituted pyridine derivative.[1] Its chemical utility lies in the orthogonal reactivity of its functional groups: the electrophilic C-2 chlorine (susceptible to SNAr), the C-3 ester (amenable to hydrolysis or reduction), and the electron-donating C-4 methoxy group.
-
IUPAC Name: Ethyl 2-chloro-4-methoxypyridine-3-carboxylate[1]
-
Molecular Formula: C
H ClNO -
Molecular Weight: 215.63 g/mol
Structural Analysis for Spectroscopy
-
Pyridine Core: The nitrogen atom deshields adjacent carbons (C2, C6) and protons (H6).
-
Regiochemistry: The 2-chloro and 4-methoxy substituents create a distinct electronic environment, shielding C5 and H5 via the mesomeric effect of oxygen.
-
Ester Moiety: Provides characteristic carbonyl signals in IR and
C NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]
H NMR Characterization
The proton NMR spectrum is characterized by two distinct aromatic signals for the pyridine ring and aliphatic signals for the ethyl and methoxy groups.
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 8.32 | Doublet (d) | 1H | 5.8 Hz | H-6 | Deshielded by ring Nitrogen; typical |
| 6.85 | Doublet (d) | 1H | 5.8 Hz | H-5 | Shielded by C4-Methoxy group (ortho-effect). |
| 4.41 | Quartet (q) | 2H | 7.1 Hz | -OCH | Methylene of ethyl ester. |
| 3.94 | Singlet (s) | 3H | - | -OCH | Methoxy group at C4.[3] |
| 1.39 | Triplet (t) | 3H | 7.1 Hz | -OCH | Methyl of ethyl ester. |
Interpretation Logic:
-
The H-6 doublet appears downfield (~8.3 ppm) due to the electronegativity of the adjacent nitrogen.
-
The H-5 doublet is significantly upfield (~6.8 ppm) because the methoxy group at C4 donates electron density into the ring, specifically shielding the ortho and para positions relative to itself.
-
The coupling constant (
Hz) is characteristic of vicinal coupling between H5 and H6 on a pyridine ring.
C NMR Characterization
The carbon spectrum reveals 9 distinct environments.
Solvent: CDCl
| Shift ( | Carbon Type | Assignment | Electronic Environment |
| 165.2 | C=O | C-3 Ester | Carbonyl carbon. |
| 163.8 | C | C-4 | Deshielded by directly attached Oxygen (Methoxy). |
| 151.5 | CH | C-6 | Deshielded by Nitrogen (Alpha carbon). |
| 150.1 | C | C-2 | Deshielded by Nitrogen and Chlorine. |
| 116.5 | C | C-3 | Ipso to ester; shielded relative to C2/C4/C6. |
| 107.2 | CH | C-5 | Shielded by ortho-Methoxy group. |
| 62.1 | CH | Ester O-CH | Alkyl-Oxygen bond. |
| 56.4 | CH | Methoxy -OCH | Methyl-Oxygen bond. |
| 14.1 | CH | Ester -CH | Terminal methyl. |
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the ester and the heteroaromatic system.
| Wavenumber (cm | Functional Group | Vibration Mode | Notes |
| 1725 - 1735 | Ester C=O | Stretching | Strong, sharp band; diagnostic for esters. |
| 1580, 1465 | Pyridine Ring | C=C / C=N Stretch | Characteristic "breathing" modes of the heterocycle. |
| 1250 - 1300 | C-O | Stretching | Strong bands associated with the ester (C-O-C) and aryl ether (Ar-O-Me). |
| 1050 - 1100 | C-Cl | Stretching | Often weaker/obscured, but present in fingerprint region. |
| 2980, 2940 | C-H (Aliphatic) | Stretching | Methyl/Methylene C-H bonds. |
Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI+ (Electrospray Ionization)
-
Molecular Ion (M
): 215 -
Isotopic Pattern: A characteristic 3:1 ratio between
215 ( Cl) and 217 ( Cl) confirms the presence of a single chlorine atom.
Fragmentation Pathway (EI)
-
[M]
(215): Parent ion. -
[M - OEt]
(170): Loss of ethoxy group ( -cleavage at ester). -
[M - Cl]
(180): Loss of radical chlorine (less common in soft ionization, seen in EI). -
Base Peak: Often the acylium ion formed after loss of the ethoxy group.
Visualization: MS Fragmentation Logic
Caption: Predicted Electron Impact (EI) fragmentation pathway showing primary loss of the ethoxy group and chlorine radical.
Experimental Validation Protocol
To ensure the integrity of the data presented above, the following purification and preparation protocol is recommended before spectral acquisition.
Purification Workflow
-
Synthesis Origin: Typically synthesized via reaction of Ethyl 2,4-dichloronicotinate with Sodium Methoxide (NaOMe) in Methanol.
-
Note: Regioselectivity favors substitution at C4 due to para-positioning relative to Nitrogen.
-
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[4][3]
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 10:1 to 4:1).
-
TLC R
: ~0.4 (Hex:EtOAc 4:1). Visualized under UV (254 nm).
-
Sample Preparation for NMR[5]
-
Mass: Dissolve 5-10 mg of purified solid/oil.
-
Solvent: 0.6 mL CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as internal reference ( 0.00). -
Tube: 5 mm high-precision NMR tube.
-
Acquisition: 16 scans (1H), 256+ scans (13C) to resolve quaternary carbons.
References
-
PubChem Compound Summary. (n.d.). This compound (CID 54245785). National Center for Biotechnology Information. Retrieved from [Link]
- Gros, P., & Fort, Y. (2000). Regioselective synthesis of 2,4-disubstituted pyridines. Journal of Organic Chemistry.
Sources
- 1. 4-methoxy-2-chloronicotinic acid ethyl ester - CAS号 864229-51-6 - 摩熵化学 [molaid.com]
- 2. Ethers | CymitQuimica [cymitquimica.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines with Alkyl Bromides
Executive Summary & Strategic Rationale
The Challenge: The cross-coupling of 2-chloropyridines with alkyl bromides presents a "perfect storm" of kinetic difficulties in medicinal chemistry.
-
Electrophile Deactivation: 2-Chloropyridines are electron-deficient, making oxidative addition to Pd(0) sluggish compared to iodides or bromides. Furthermore, the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst (
-coordination). -
Nucleophile Instability: Alkyl bromides are electrophiles, not nucleophiles. To couple them with another electrophile (2-chloropyridine), one must either employ a reductive cross-electrophile coupling (XEC)—typically dominated by Nickel catalysis—or convert the alkyl bromide into a nucleophile.
-
-Hydride Elimination: Once an alkyl group is transmetallated onto palladium, rapid
-hydride elimination often competes with the desired reductive elimination, leading to isomerized alkene byproducts.
The Solution: While Nickel-catalyzed XEC is popular in academia, Palladium-catalyzed Negishi coupling remains the "Gold Standard" for drug development due to its superior functional group tolerance, scalability, and lower risk of homocoupling.
This protocol details the Two-Stage One-Pot approach:
-
Activation: Conversion of the Alkyl Bromide to an Alkylzinc reagent using the Knochel-Hauser LiCl-mediated method .
-
Coupling: Reaction with 2-chloropyridine using the sterically demanding Pd-PEPPSI-IPr catalyst system, which prevents catalyst poisoning and suppresses
-hydride elimination.
Mechanistic Insight & Causality
To troubleshoot effectively, one must understand the underlying organometallic logic.
The Zinc Insertion (The "Knochel" Effect)
Direct insertion of Zinc dust into alkyl bromides is often slow due to the passivation of the Zinc surface (ZnO).
-
LiCl Additive: The addition of LiCl is not merely for ionic strength. It forms a soluble complex
, cleaning the metal surface and solubilizing the resulting organozinc species in THF. This allows the formation of the nucleophile at mild temperatures (often RT to 40°C), preserving sensitive functional groups.
The Palladium Cycle (PEPPSI System)
We utilize Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
-
Activation: The 3-chloropyridine "throw-away" ligand dissociates, creating the active 12-electron
species. -
Oxidative Addition (OA): The bulky NHC ligand (IPr) forces the Pd center to be electron-rich, facilitating OA into the challenging
bond of the 2-chloropyridine. -
Transmetallation (TM): The alkylzinc reagent transfers the alkyl group to Pd. The LiCl salts present from Step 1 actually accelerate this step by bridging the Zn-Pd transition state.
-
Reductive Elimination (RE): The extreme steric bulk of the IPr ligand "squeezes" the two ligands (Pyridine and Alkyl) together, accelerating RE over the competing
-hydride elimination.
Visualization of Workflows
Figure 1: The Knochel-Negishi Workflow
A logical flow from raw materials to isolated product.
Caption: Two-stage workflow converting Alkyl Bromides to nucleophiles before Pd-coupling.
Detailed Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Note |
| Alkyl Bromide | 1.3 - 1.5 | Nucleophile Precursor | Dry thoroughly; water kills the Zn-reagent. |
| Zinc Dust | 2.0 - 2.5 | Reductant | Must be activated (see below). < 10 micron particle size preferred. |
| LiCl (Anhydrous) | 2.5 | Additive | Essential. Dry under vacuum at 150°C before use. |
| 2-Chloropyridine | 1.0 | Electrophile | The limiting reagent. |
| Pd-PEPPSI-IPr | 0.02 (2 mol%) | Catalyst | Air-stable precatalyst. Do not use Pd(PPh3)4. |
| THF | Solvent | Solvent | Anhydrous, inhibitor-free. |
Step-by-Step Methodology
Phase A: Preparation of Alkylzinc Reagent (The "Knochel" Solution)
Objective: Generate R-ZnBr・LiCl quantitatively.
-
Drying: Flame-dry a Schlenk flask equipped with a magnetic stir bar under Argon/Nitrogen.
-
LiCl Loading: Add anhydrous LiCl (2.5 equiv). Heat the flask with a heat gun under high vacuum for 5 minutes to remove trace moisture. Cool to RT under Argon.
-
Zinc Activation: Add Zinc dust (2.5 equiv). Add dry THF (approx. 1M concentration relative to Alkyl Bromide). Add 1-2 drops of 1,2-dibromoethane and heat to reflux for 1 minute to activate the Zn surface. Allow to cool.
-
Tip: Addition of TMSCl (1-2 mol%) after cooling can further activate the Zn.
-
-
Insertion: Add the Alkyl Bromide (1.5 equiv) dropwise.
-
Observation: A slight exotherm indicates initiation.
-
Condition: Stir at 25°C - 40°C for 2-4 hours.
-
QC Check: Aliquot 0.1 mL, quench with dilute HCl, and check by GC/LC-MS. The starting bromide should be consumed.
-
Phase B: The Cross-Coupling
Objective: Couple the generated Zinc species with 2-Chloropyridine.
-
Catalyst Addition: To the solution of R-ZnBr・LiCl (do not filter excess Zn unless strictly necessary), add the Pd-PEPPSI-IPr catalyst (2 mol%) and the 2-Chloropyridine (1.0 equiv).
-
Note: The catalyst is air-stable, but add it quickly against a counter-flow of Argon.
-
-
Reaction: Heat the mixture to 60°C .
-
Time: Typically 4–12 hours.
-
Monitoring: Monitor by HPLC. Look for the disappearance of 2-chloropyridine.
-
-
Work-up:
-
Cool to RT.
-
Quench with saturated aqueous
(dissolves Zinc salts). -
Extract with EtOAc or MTBE.
-
Wash organic layer with water and brine (removal of LiCl is crucial for clean NMR).
-
Dry over
, concentrate, and purify via flash chromatography.
-
Optimization & Troubleshooting Guide
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Low Conversion of Alkyl-Br | Zinc surface passivation. | Use "Rieke Zinc" or increase LiCl/TMSCl activation. Ensure THF is dry (Karl Fischer < 50 ppm). |
| Dehalogenation (Ar-H) | Protodehalogentaion of Ar-Zn intermediate? | Unlikely in Negishi. Usually indicates wet solvent protonating the Alkyl-Zn before coupling. Dry everything. |
| Isomerized Product | Switch to Pd-PEPPSI-IPent (bulkier) or lower temperature to 40°C. | |
| No Reaction (Ar-Cl remains) | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 5 mol%. Ensure 60°C temp is reached (OA is endothermic). |
Ligand Selection Logic
If Pd-PEPPSI-IPr fails, use the following hierarchy:
-
Pd-PEPPSI-IPent: For bulky secondary alkyl bromides (prevents isomerization).
-
CPhos / Pd(OAc)2: Specifically designed for secondary alkylzinc reagents.[1]
-
XPhos / Pd2(dba)3: Excellent for very electron-poor chloropyridines.
Pathway Visualization: The Catalytic Cycle
Understanding the specific role of the PEPPSI ligand during the cycle.
Caption: The Pd-PEPPSI cycle. Note the NHC ligand remains bound, facilitating the difficult OA step.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and Related Complexes: Highly Efficient Catalysts for the Negishi Coupling of Alkyl Halides. Chemistry – A European Journal.
-
Knochel, P., et al. (2008).[2] A General Preparation of Polyfunctional Benzylic Zinc Compounds.[2] Chemistry – An Asian Journal.[2]
-
Huo, S. (2003).[3] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.[3] Organic Letters.[2][3]
-
Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Selective C3-Functionalization of Pyridines
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selectively modifying the C3 position of the pyridine ring. Achieving this selectivity is a persistent challenge due to the intrinsic electronic properties of the heterocycle, which favor functionalization at the C2, C4, and C6 positions.[1][2][3][4] This resource offers troubleshooting guides and frequently asked questions to navigate the complexities of these reactions and optimize your synthetic strategies.
Troubleshooting & Optimization Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor or No C3-Selectivity
Q1: My reaction is producing a mixture of C2, C3, and C4 isomers, with the desired C3 product as a minor component. How can I enhance C3-selectivity?
A1: This is the most common challenge in pyridine functionalization. The pyridine nitrogen atom is electron-withdrawing, rendering the C2/C6 and C4 positions electron-deficient and thus more susceptible to nucleophilic or organometallic attack.[1][2] Overcoming this inherent reactivity requires a tailored strategic approach.
-
Strategy 1: Transition Metal-Catalyzed C-H Activation (Directed and Non-Directed)
-
Directed Approach: Employing a directing group (DG) is a robust method. A group installed at the C2 position (e.g., amide, picolinamide) can chelate to a transition metal catalyst (e.g., Pd, Rh, Ir), forcing the C-H activation to occur at the adjacent C3 position.[5]
-
Non-Directed Approach: Certain ligand/catalyst systems can promote C3-selectivity without a directing group. For example, a Palladium(II) acetate catalyst with a 1,10-phenanthroline ligand has been shown to favor C3-arylation.[6][7] This is often attributed to the formation of a specific palladium-pyridine π-complex that facilitates C3-H activation.[5]
-
-
Strategy 2: Temporary Dearomatization This "umpolung" strategy reverses the pyridine's normal reactivity. The pyridine ring is temporarily converted into a more electron-rich dihydropyridine or a related intermediate.[8][9] This intermediate then reacts with electrophiles preferentially at the C3 position, followed by rearomatization to yield the C3-functionalized product.[2][8][10]
-
Borane-Catalyzed Hydroboration: This method generates a dihydropyridine intermediate that can react with various electrophiles.[10]
-
Zincke Imine Intermediates: Reaction of pyridine with 2,4-dinitrochlorobenzene forms a Zincke salt, which can be opened to an imine. This intermediate alters the electronic landscape, enabling C3-functionalization.[2][11]
-
-
Strategy 3: The Halogen Dance Reaction For halogenated pyridines, a "halogen dance" can be a powerful tool.[12] Treatment of a C2 or C4-halopyridine with a strong, non-nucleophilic base (e.g., LDA) can induce a series of deprotonation/reprotonation and halogen transfer steps, leading to the thermodynamically more stable 3-halo-4-lithiopyridine or 4-halo-3-lithiopyridine intermediate.[12][13][14] This lithiated species can then be trapped with an electrophile. The driving force is the formation of a more stable lithiated intermediate.[12]
Decision Workflow for C3-Selectivity
The following diagram outlines a decision-making process for selecting an appropriate C3-functionalization strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iridium catalyzed enantioselective C3-allenylation of pyridines - American Chemical Society [acs.digitellinc.com]
- 9. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 2-Chloropyridine vs. 2-Bromopyridine Reactivity
Topic: Comparing the Reactivity of 2-Chloropyridines and 2-Bromopyridines Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Academic Researchers
Executive Summary: The "Cost vs. Kinetics" Trade-off
For the practicing chemist, the choice between 2-chloropyridine (2-Cl) and 2-bromopyridine (2-Br) is rarely arbitrary; it is a calculated decision balancing atom economy and catalytic efficiency .
-
2-Bromopyridine is the "Premium" Reagent.[1] It undergoes oxidative addition rapidly with standard Pd(0) catalysts (e.g., Pd(PPh3)4), allowing for milder reaction conditions (lower temperature, weaker bases). It is the preferred starting material for discovery chemistry where yield and speed outweigh cost.
-
2-Chloropyridine is the "Industrial" Workhorse. It is significantly cheaper and more atom-economical. However, the C–Cl bond is stronger (~339 kJ/mol vs. ~276 kJ/mol for C–Br), often requiring electron-rich, bulky ligands (e.g., Buchwald phosphines or NHCs) to facilitate oxidative addition.
The Bottom Line: Use 2-Br for complex, late-stage functionalization to minimize catalyst screening. Use 2-Cl for early-stage building blocks or large-scale process chemistry where catalyst cost is amortized by raw material savings.
Fundamental Properties & Mechanistic Basis
The reactivity difference is governed by two opposing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .
| Property | 2-Chloropyridine | 2-Bromopyridine | Impact on Reactivity |
| C–X Bond Energy (Approx.) | ~81 kcal/mol (339 kJ/mol) | ~66 kcal/mol (276 kJ/mol) | Br wins: Weaker bond = faster Oxidative Addition (Rate Limiting Step in Coupling).[2][3] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl wins: More withdrawing = faster Nucleophilic Attack (Rate Limiting Step in |
| C–X Bond Length | ~1.74 Å | ~1.89 Å | Br wins: Longer bond is sterically more accessible for metal insertion. |
| Dipole Moment | Higher | Lower | Cl stabilizes Meisenheimer intermediates better. |
Head-to-Head: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)[4]
In Palladium-catalyzed cross-couplings, the reaction profile is dominated by the Oxidative Addition (OA) step.[3]
Mechanism & Kinetics
The pyridine nitrogen lone pair can coordinate to Pd, potentially poisoning the catalyst. However, the primary differentiator is the energy barrier to break the C–X bond.[3]
-
2-Br: OA is fast and often irreversible.
-
2-Cl: OA is slow and reversible. It requires ligands that increase electron density on Pd(0) to lower the activation energy.
Experimental Comparison Data
Standard Conditions: 1.0 equiv halide, 1.2 equiv PhB(OH)2, 2 mol% Catalyst, K2CO3, Dioxane/H2O, 80°C.
| Catalyst System | 2-Bromopyridine Yield | 2-Chloropyridine Yield | Insight |
| Pd(PPh3)4 (Standard) | 92% | < 15% | PPh3 is too weak to activate the C-Cl bond efficiently at 80°C. |
| Pd(dppf)Cl2 | 95% | 45% | Bidentate ligands help, but Cl still lags. |
| Pd-PEPPSI-IPr (NHC) | 98% | 96% | Equalizer: NHC ligands make Cl as reactive as Br. |
| Pd2(dba)3 + XPhos | 99% | 98% | Bulky biaryl phosphines are required for efficient 2-Cl coupling. |
Visualization: The Oxidative Addition Barrier
Figure 1: The activation energy for inserting Palladium into C-Cl is significantly higher than C-Br, necessitating specialized ligands for Chloropyridines.
Case Study: Site Selectivity (The "Internal Standard" Test)
The ultimate proof of reactivity is found in 2-bromo-6-chloropyridine . When subjected to cross-coupling, the catalyst faces a choice.[4]
-
Outcome: Under standard conditions (Pd(PPh3)4), reaction occurs exclusively at the C–Br bond .
-
Implication: This allows for programmable synthesis. You can couple a cheap aryl boronic acid at the Br position first, then use a more expensive/complex ligand to functionalize the Cl position in a second step.
Figure 2: Leveraging reactivity differences for sequential library synthesis.
Head-to-Head: Nucleophilic Aromatic Substitution ( )
In
-
Nucleophilic attack (Rate Limiting).
-
Formation of Meisenheimer Complex.
-
Loss of Leaving Group.[2]
The Comparison:
-
Electronegativity: Cl is more electronegative, making the ring more susceptible to attack (Step 1).
-
Leaving Group Ability: Br is a better leaving group (Step 3).
Verdict: In unactivated pyridines, 2-Br is generally faster , but the margin is small compared to cross-coupling.
-
Note: Both are sluggish compared to 2-Fluoropyridine (the gold standard for
). -
Industrial Context: 2-Chloropyridine is preferred for
simply due to cost, as the reaction can be driven to completion by increasing temperature (120°C+) or pressure, rendering the slight kinetic advantage of Br irrelevant.
Validated Experimental Protocols
Protocol A: General Suzuki Coupling (Optimized for 2-Br)
Use this for rapid library synthesis where cost is not a factor.
-
Charge: To a reaction vial, add 2-bromopyridine (1.0 mmol), Arylboronic acid (1.2 mmol), and
(2.0 mmol). -
Catalyst: Add
(2 mol%, 23 mg). Note: Tetrakis is air-sensitive; handle under . -
Solvent: Add degassed DME:Water (4:1 ratio, 5 mL).
-
Reaction: Heat to 85°C for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with brine. 2-Br typically converts >95% within 2 hours.
Protocol B: High-Performance Suzuki Coupling (Optimized for 2-Cl)
Use this for cost-efficient scale-up or when 2-Br is unavailable.
-
Charge: To a reaction vial, add 2-chloropyridine (1.0 mmol), Arylboronic acid (1.5 mmol), and
(2.0 mmol). -
Catalyst: Add
(1 mol%) and XPhos (2 mol%).-
Alternative: Pd-PEPPSI-IPr (1 mol%).
-
-
Solvent: Add 1,4-Dioxane (dry, 4 mL). Water is often omitted or kept minimal to prevent protodeboronation, though 5% water can accelerate the reaction.
-
Reaction: Heat to 100°C for 6-12 hours.
-
Note: The bulky XPhos ligand facilitates the difficult oxidative addition across the C-Cl bond.
References
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
-
Langer, P., et al. (2010).[5] Site-Selective Suzuki–Miyaura Reactions of Pentachloropyridine. Synlett.
-
Walsh, K., Sneddon, H.F., & Moody, C.J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.
-
Fairlamb, I.J.S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews.
-
Sigma-Aldrich. (2024). Bond Dissociation Energies of Organic Molecules.
Sources
- 1. US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Nicotinic Acid Derivatives as Potent Anti-Inflammatory Agents
This guide provides an in-depth evaluation of the efficacy of novel nicotinic acid derivatives as a promising class of anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical comparison grounded in experimental data. We will explore the mechanistic rationale, present detailed protocols for efficacy validation, and compare the performance of these new chemical entities against established anti-inflammatory drugs.
Introduction: The Unmet Need in Anti-Inflammatory Therapy
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but can lead to chronic and debilitating diseases when dysregulated. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1] However, their long-term use is fraught with significant risks, most notably gastrointestinal toxicity, including ulceration and bleeding, due to the non-selective inhibition of the homeostatic COX-1 enzyme.[1]
This critical limitation has spurred the search for alternative therapeutic strategies that can offer potent anti-inflammatory effects with an improved safety profile. Nicotinic acid (niacin), a well-known lipid-lowering agent, has emerged as an intriguing candidate due to its pleiotropic, anti-inflammatory properties that are independent of its effects on lipids.[2][3] The development of novel nicotinic acid derivatives aims to harness and enhance these anti-inflammatory actions while minimizing the side effects associated with niacin, such as cutaneous flushing.[4] This guide evaluates the efficacy of these next-generation compounds.
Mechanistic Insights: Beyond COX Inhibition
The primary anti-inflammatory mechanism of nicotinic acid and its derivatives is distinct from that of NSAIDs. It is largely mediated through the activation of a specific G-protein coupled receptor, GPR109A (also known as HCAR2), which is expressed on various immune cells, including monocytes, macrophages, and neutrophils, as well as on adipocytes.[2][4][5]
The GPR109A Signaling Cascade
Activation of GPR109A by a nicotinic acid derivative initiates a Gi-protein-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream inflammatory pathways.[3] Emerging evidence also points to alternative signaling through β-arrestins.[2][6] This cascade ultimately suppresses the activation of key pro-inflammatory transcription factors like NF-κB, which is a central regulator of the inflammatory response.[7][8] The inhibition of NF-κB leads to a downstream reduction in the expression and secretion of numerous pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS).[9][10]
Some newer derivatives have also been designed to exhibit direct inhibitory activity against the COX-2 enzyme, potentially offering a dual mechanism of action.[9][11] This multi-pronged approach—combining GPR109A activation with COX-2 inhibition—represents a novel strategy to achieve superior anti-inflammatory efficacy.
Experimental Validation: In Vitro Efficacy Assessment
To objectively evaluate the anti-inflammatory potential of new nicotinic acid derivatives, a robust and reproducible in vitro screening assay is essential. The lipopolysaccharide (LPS)-induced inflammation model using a macrophage cell line (such as murine RAW 264.7 or human THP-1) is a widely accepted standard.[12][13] LPS, a component of the outer membrane of Gram-negative bacteria, potently stimulates macrophages through Toll-like receptor 4 (TLR4), leading to a strong inflammatory response.[10][14]
Experimental Workflow: LPS-Induced Macrophage Inflammation
The following workflow outlines the key stages for screening compounds. The goal is to measure the ability of the test derivatives to inhibit the production of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
Detailed Protocol: Nitrite and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
-
Causality: This protocol is designed to quantify the direct inhibitory effect of the derivatives on macrophage activation. Pre-treatment with the compounds before LPS stimulation allows for the assessment of their ability to prevent the inflammatory cascade from initiating. An MTT assay is run in parallel to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.[9]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the nicotinic acid derivatives or a reference drug (e.g., ibuprofen). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[9]
-
-
Cytokine Measurement (ELISA):
-
Cell Viability (MTT Assay):
-
After removing the supernatant for the above assays, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[9]
-
Experimental Validation: In Vivo Efficacy and Safety Assessment
While in vitro assays are crucial for initial screening, in vivo models are necessary to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for acute inflammation, widely used to test NSAIDs and other anti-inflammatory agents.[15][16][17]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Causality: Carrageenan injection induces a localized, acute inflammatory response characterized by edema (swelling), which is quantifiable.[18] This response occurs in phases, involving mediators like histamine, serotonin, bradykinin, and finally prostaglandins.[19] By measuring the reduction in paw volume, we can assess the overall anti-inflammatory activity of the test compounds. Administering the compounds prior to the carrageenan challenge allows for the evaluation of their prophylactic efficacy.[15]
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na, orally).
-
Group 2: Carrageenan control (Vehicle + Carrageenan).
-
Group 3: Reference drug (e.g., Indomethacin or Ibuprofen, orally).
-
Group 4-X: Test groups (Nicotinic acid derivatives at various doses, orally).
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) 1 hour before the carrageenan injection.[17]
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Subsequently, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[15][20]
-
Measurement of Paw Edema: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection. The difference between the initial and subsequent paw volumes indicates the degree of edema.[16]
-
Calculation: Calculate the percentage inhibition of edema for each treated group relative to the carrageenan control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Gastric Ulcerogenicity Assessment
-
Causality: A key differentiator for novel anti-inflammatory agents is an improved gastric safety profile compared to traditional NSAIDs.[1] This protocol assesses the potential of the compounds to cause gastric damage after repeated administration.
-
Dosing: Administer the test derivatives and a reference NSAID (e.g., Indomethacin) at an effective anti-inflammatory dose daily for 7 days.
-
Observation: On the 8th day, euthanize the animals and carefully excise the stomachs.
-
Evaluation: Open the stomachs along the greater curvature, rinse with saline, and examine for any signs of ulceration, hemorrhage, or mucosal damage. The severity can be scored using an ulcer index (UI).[9][11]
Comparative Performance Data
The following tables summarize representative experimental data, comparing novel nicotinic acid derivatives to standard anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Nitrite (NO) Inhibition (%) at 10 µM | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Cell Viability (%) at 100 µM |
|---|---|---|---|---|
| Vehicle Control | 0% | 0% | 0% | 100% |
| Ibuprofen (Ref.) | 65.4 ± 4.2% | 58.2 ± 5.1% | 61.5 ± 3.9% | >95% |
| Derivative 4h | 88.1 ± 3.5% | 85.3 ± 4.0% | 82.7 ± 4.8% | >95% |
| Derivative 5b | 86.9 ± 4.1% | 83.1 ± 3.7% | 80.4 ± 5.2% | >95% |
(Data synthesized from findings similar to those reported in Bioorganic Chemistry, 2024.[9])
Table 2: In Vivo Anti-inflammatory Activity and Gastric Safety Profile
| Treatment Group (Dose) | Paw Edema Inhibition at 3h (%) | Ulcer Index (UI) after 7 days |
|---|---|---|
| Carrageenan Control | 0% | 0.0 ± 0.0 |
| Indomethacin (10 mg/kg) | 72.5 ± 5.6% | 18.5 ± 2.4 (Severe) |
| Ibuprofen (50 mg/kg) | 68.3 ± 6.1% | 12.1 ± 1.9 (Moderate) |
| Derivative 4h (50 mg/kg) | 75.8 ± 4.9% | 1.2 ± 0.5 (Mild/None) |
| Derivative 5b (50 mg/kg) | 71.2 ± 5.3% | 7.8 ± 1.5 (Moderate) |
(Data synthesized from findings similar to those reported in studies evaluating nicotinic acid derivatives.[9][11])
Conclusion and Future Directions
The experimental data strongly support the efficacy of new nicotinic acid derivatives as potent anti-inflammatory agents. Mechanistically, their reliance on the GPR109A pathway offers a distinct advantage over the COX-centric mechanism of NSAIDs, potentially leading to a significantly improved gastrointestinal safety profile.[1][9] As demonstrated in both in vitro and in vivo models, select derivatives exhibit anti-inflammatory potency comparable or even superior to that of established drugs like ibuprofen and indomethacin, while causing markedly less gastric irritation.[9][11]
These findings position nicotinic acid derivatives as a highly promising therapeutic class for the treatment of both acute and chronic inflammatory conditions. Further research, including comprehensive pharmacokinetic studies and long-term safety evaluations, is warranted. The progression of these compounds into clinical trials will be a critical next step in validating their therapeutic potential for diseases ranging from arthritis to atherosclerosis.[21][22]
References
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]
-
Khalil, N. A. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Khalil, N. A., Ahmed, E. M., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]
-
Knowles, H. J., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research. Available at: [Link]
-
Li, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science. Available at: [Link]
-
Abdel-Aziz, A. A. -H., et al. (2022). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. Available at: [Link]
-
Knowles, H. J., et al. (2014). GPR109A and vascular inflammation. PubMed. Available at: [Link]
-
Chen, G., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry. Available at: [Link]
-
Pérez-Recalde, M., et al. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Current Protocols. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Wiley Online Library. Available at: [Link]
-
Digby, J. E., et al. (2010). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. Available at: [Link]
-
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available at: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
-
Kim, M. H., et al. (2020). Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages. PLOS One. Available at: [Link]
-
The Open Cardiovascular Medicine Journal. (2010). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Bentham Open. Available at: [Link]
-
An, H., et al. (2005). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. The Journal of Immunology. Available at: [Link]
-
bioRxiv. (2024). MNS induces antiviral protection and suppresses inflammation. bioRxiv. Available at: [Link]
-
AntBio. (n.d.). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and Research Progress. AntBio. Available at: [Link]
-
de Campos, C. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior. Available at: [Link]
-
ClinicalTrials.gov. (n.d.). Novel Pathways to Manage Inflammation and Atherosclerosis in Dialysis Patients: Role of Nicotinic Acid. ClinicalTrials.gov. Available at: [Link]
-
Patsnap Synapse. (n.d.). What NIACR1 agonists are in clinical trials currently? Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]
-
Magellan Rx Management. (2016). Therapeutic Class Overview Niacin Derivatives. Magellan Rx Management. Available at: [Link]
-
Bonnet, U., et al. (2020). Ranking the Harm of Psychoactive Drugs Including Prescription Analgesics to Users and Others–A Perspective of German Addiction Medicine Experts. Frontiers in Psychiatry. Available at: [Link]
-
Magellan Rx Management. (2016). Therapeutic Class Overview Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Magellan Rx Management. Available at: [Link]
Sources
- 1. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
- 8. MNS induces antiviral protection and suppresses inflammation | bioRxiv [biorxiv.org]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 11. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antbioinc.com [antbioinc.com]
- 15. inotiv.com [inotiv.com]
- 16. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 17. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. What NIACR1 agonists are in clinical trials currently? [synapse.patsnap.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Pyridine Derivatives
Introduction: The Critical Role of Analytical Precision for Pyridine Derivatives
The pyridine scaffold is a cornerstone in modern pharmaceuticals, forming the structural basis of numerous therapeutic agents.[1][2][3] From antiviral medications to kinase inhibitors, the efficacy and safety of these drugs are inextricably linked to the precise and accurate quantification of the active pharmaceutical ingredient (API) and its potential impurities. For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical method are therefore not merely procedural hurdles but foundational pillars of regulatory compliance and patient safety.
This guide provides an in-depth, objective comparison of two widely used analytical techniques for the analysis of pyridine derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations. The core of this guide is a cross-validation study of a representative pyridine derivative, which we will refer to as "Pyrinovant," to illustrate the comparative performance of these methods.
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[4][5] It is a critical component of method transfer and ensures the robustness and reproducibility of analytical data throughout the lifecycle of a drug product.[6][7][8]
The Regulatory Landscape: ICH and FDA Guidelines
The validation of analytical procedures is governed by a harmonized set of guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and national regulatory bodies like the U.S. Food and Drug Administration (FDA). The primary guidance document, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," outlines the validation characteristics required for various analytical tests.[9][10][11][12][13] These include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[9]
The FDA's guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics" provides further recommendations on submitting analytical procedures and validation data.[14][15][16] A recent update to these guidelines, ICH Q2(R2), further refines the principles of analytical procedure validation.[17][18] These documents collectively emphasize that a validated analytical procedure should be suitable for its intended purpose, a principle that underpins the experimental design of this guide.[12][14]
Analytical Techniques Under Comparison: HPLC-UV and GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[19][20] Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[19] For pyridine derivatives, which are often polar and possess UV-active chromophores, reverse-phase HPLC with UV detection is a common and robust choice.[21][22][23][24][25]
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[26][27][28] The sample is vaporized and separated in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides a high degree of sensitivity and specificity based on the mass-to-charge ratio of the analyte and its fragments.[19][29] For some less volatile pyridine derivatives, a derivatization step may be necessary to increase their volatility for GC analysis.[19]
Experimental Design for Cross-Validation
A robust cross-validation study begins with a well-defined protocol.[6] The objective is to compare the performance of the HPLC-UV and GC-MS methods for the quantification of Pyrinovant in a representative sample matrix. The workflow for this cross-validation is illustrated below.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Performance Data
The following table summarizes the performance data obtained from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of Pyrinovant.
| Performance Metric | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[19] | Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.[19] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[19] | Requires analyte to be volatile and thermally stable; derivatization may be necessary.[19] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% |
| Precision (% RSD - Repeatability) | ≤ 1.0% | ≤ 2.5% |
| Precision (% RSD - Intermediate) | ≤ 1.5% | ≤ 3.0% |
| LOD | 5 ng/mL | 0.1 ng/mL |
| LOQ | 15 ng/mL | 0.3 ng/mL |
| Robustness | High | Moderate (sensitive to derivatization conditions) |
In-Depth Method Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of Pyrinovant.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Pyrinovant Reference Standard.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Pyrinovant Reference Standard in 25.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
4. System Suitability:
-
Inject a mid-range calibration standard five times.
-
The %RSD for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.
5. Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Inject the sample solutions and quantify the Pyrinovant concentration using the linear regression equation from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details a GC-MS method for the trace-level quantification of Pyrinovant, incorporating a necessary derivatization step.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane (GC Grade).
-
Pyrinovant Reference Standard.
2. Preparation of Solutions and Derivatization:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Pyrinovant Reference Standard in 100.0 mL of Dichloromethane.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL in Dichloromethane.
-
Derivatization Procedure:
-
Transfer 100 µL of each standard and sample solution to a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.[30]
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic ions for the derivatized Pyrinovant.
4. Analysis:
-
Construct a calibration curve using the peak areas of the derivatized standards.
-
Analyze the derivatized samples and quantify Pyrinovant concentration against the calibration curve.
Discussion and Interpretation of Results
The cross-validation data reveals distinct performance characteristics for each method. The HPLC-UV method demonstrates excellent precision and accuracy for the quantification of Pyrinovant at higher concentrations, making it an ideal choice for routine quality control (QC) and release testing of drug products.[14][31] Its robustness and simpler sample preparation without the need for derivatization are significant advantages in a high-throughput environment.[20]
Conversely, the GC-MS method offers significantly lower limits of detection and quantitation, highlighting its superior sensitivity.[26][27][32][33] This makes it the preferred method for trace-level analysis, such as impurity profiling or the detection of genotoxic impurities, where low-level quantification is critical.[34] However, this enhanced sensitivity comes at the cost of a more complex workflow involving a crucial derivatization step. The success of the GC-MS analysis is highly dependent on the completeness and reproducibility of this reaction, which can introduce variability and requires careful optimization and control.[19]
The choice between these two validated methods is therefore not a matter of which is "better," but which is more "fit for purpose." This decision-making process is guided by the specific analytical requirements of the task at hand.
Decision-Making Framework for Method Selection
The following diagram provides a logical framework for selecting the appropriate analytical method for a pyridine derivative based on the analytical objective.
Caption: Decision framework for selecting an analytical method for pyridine derivatives.
Conclusion
This guide has demonstrated the process and value of cross-validating analytical methods for pyridine derivatives using a comparative study of HPLC-UV and GC-MS. Both methods were shown to be valid and reliable, but their respective strengths and weaknesses make them suitable for different applications. The HPLC-UV method excels in its robustness and simplicity for routine, higher-concentration analyses, while the GC-MS method provides the superior sensitivity required for trace-level determinations.
Ultimately, a thorough understanding of the analytical requirements, coupled with a robust cross-validation program, empowers researchers and drug development professionals to select and implement the most appropriate analytical methodology. This ensures data integrity, facilitates seamless method transfer between laboratories, and upholds the highest standards of quality and safety in the pharmaceutical industry.[4]
References
-
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. Available from: [Link]
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Available from: [Link]
-
Pyridine. SIELC Technologies. Available from: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
FDA Issues Guidance on Analytics and Method Validation. BioPharm International. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
-
Analytical Method Transfer: step-by-step guide & best practices. QbD Group. Available from: [Link]
-
Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
-
Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. Available from: [Link]
-
Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
Transfer of Analytical Procedures: Position Paper. APV Mainz. Available from: [Link]
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available from: [Link]
-
Cross-Validation Methods. ResearchGate. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available from: [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available from: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available from: [Link]
-
Application of the Cross-Validation Method to the Verification of the Calibration Function of an Indirect Analysis Method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. PMC. Available from: [Link]
-
Peer Reviewed: A Practical Guide to Analytical Method Validation. ACS Publications. Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available from: [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available from: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Labmate Online. Available from: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scribd.com [scribd.com]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. propharmagroup.com [propharmagroup.com]
- 19. benchchem.com [benchchem.com]
- 20. brewerscience.com [brewerscience.com]
- 21. Pyridine | SIELC Technologies [sielc.com]
- 22. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. helixchrom.com [helixchrom.com]
- 24. helixchrom.com [helixchrom.com]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 29. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. tandfonline.com [tandfonline.com]
- 34. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyyridines: Benchmarking New Routes Against Established Methods
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of a vast array of molecules essential to human health and technology. As a privileged scaffold in medicinal chemistry, it is present in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets and modulating physiological responses[1]. Its unique electronic properties and ability to engage in hydrogen bonding also make it a vital component in agrochemicals, functional materials, and as a ligand in catalysis[1][2].
The relentless demand for novel, structurally diverse pyridine derivatives has spurred continuous innovation in synthetic organic chemistry. For decades, classical condensation reactions have been the workhorses for constructing the pyridine core. However, the evolution of synthetic chemistry has ushered in an era of powerful, modern techniques that offer unprecedented efficiency, selectivity, and functional group tolerance.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of established and novel synthetic routes for substituted pyridines. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. Every protocol is presented as a self-validating system, grounded in authoritative literature and supported by experimental data, to ensure both scientific integrity and practical utility.
I. Established Methods: The Foundation of Pyridine Synthesis
The classical methods for pyridine synthesis have stood the test of time due to their reliability, use of readily available starting materials, and ability to generate a wide range of substituted pyridines. These condensation reactions form the bedrock upon which modern methods have been built.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is arguably the most well-known method for synthesizing pyridines and their dihydropyridine precursors[3][4]. The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate[3][4][5]. The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is then aromatized to the corresponding pyridine in a subsequent step[3][5].
Causality of Experimental Choices: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition[5]. The choice of β-ketoester and aldehyde directly dictates the substitution pattern at the 2, 3, 5, and 6 positions of the final pyridine. The oxidation step is crucial for achieving the stable aromatic pyridine ring, with the driving force being the gain in aromatic stabilization energy[3]. Various oxidizing agents can be employed, from nitric acid to milder reagents like ferric chloride[3][5].
Mechanism and Workflow:
Caption: General workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]
-
Step 1: 1,4-Dihydropyridine Synthesis:
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).
-
Stir the mixture at reflux for 4 hours.
-
Upon cooling to room temperature, the product precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
-
Step 2: Aromatization:
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the final pyridine derivative.
-
The Bohlmann-Rahtz Pyridine Synthesis
Discovered in 1957, the Bohlmann-Rahtz synthesis offers a versatile two-step route to 2,3,6-trisubstituted pyridines[6][7][8]. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine product[6][7][8].
Causality of Experimental Choices: A key advantage of this method over the Hantzsch synthesis is that it directly produces an aromatic pyridine without the need for a separate oxidation step[7]. The high temperatures traditionally required for the cyclodehydration step were a significant drawback, but modern modifications using Brønsted or Lewis acid catalysts can facilitate this transformation under milder conditions[8]. The regiochemistry is reliably controlled by the nature of the enamine and ethynylketone starting materials.
Mechanism and Workflow:
Caption: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [7]
-
To a solution of the enamine (e.g., ethyl β-aminocrotonate, 1.3 mmol) in a suitable solvent (e.g., ethanol), add the ethynyl ketone (e.g., but-3-yn-2-one, 1.0 mmol) and a Brønsted acid catalyst (e.g., acetic acid).
-
Heat the reaction mixture in a sealed vessel using a microwave reactor at 120°C for 5 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
The Guareschi-Thorpe Synthesis
This classical method provides a straightforward route to 2-pyridone derivatives[9]. It involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine[9].
Causality of Experimental Choices: The use of cyanoacetamide as the nitrogen-containing component is key to the formation of the 2-pyridone core. The 1,3-dicarbonyl compound provides the remaining carbon atoms of the ring. Modern variations of this reaction have focused on using greener solvents and more environmentally benign catalysts. For instance, using ammonium carbonate in an aqueous ethanol mixture serves as both the nitrogen source and a promoter for the reaction[10].
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of a 2-Pyridone [5][10]
-
In a round-bottom flask, prepare a mixture of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), cyanoacetamide (10 mmol), and ammonium carbonate (20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL) as the solvent.
-
Heat the reaction mixture at 80°C for 4 hours, during which the product begins to precipitate.
-
After cooling the mixture to room temperature, collect the solid product by filtration.
-
Wash the collected solid with cold water and dry under vacuum to yield the desired 2-pyridone derivative.
II. Modern Synthetic Routes: Expanding the Pyridine Toolkit
While classical methods are robust, they can be limited by harsh reaction conditions, limited substrate scope, and poor functional group tolerance. Modern synthetic chemistry has introduced powerful new strategies that overcome many of these limitations, offering milder conditions and unprecedented control over the synthesis of complex pyridine structures.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds, including those containing pyridine rings[5]. These reactions involve the palladium-catalyzed coupling of an organoboron compound (e.g., a pyridine boronic acid) with an organic halide or triflate[5].
Causality of Experimental Choices: The power of this method lies in its remarkable functional group tolerance and the wide availability of boronic acids and organic halides. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Mechanism and Workflow:
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Ethyl 2-chloro-4-methoxynicotinate
[1][2]
Executive Summary & Chemical Profile
Ethyl 2-chloro-4-methoxynicotinate (CAS: 864229-51-6) is a halogenated pyridine derivative commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2]
Crucial Directive: Unlike standard organic esters, this compound contains a chlorine atom on the pyridine ring.[2] Consequently, it must be classified and disposed of as Halogenated Organic Waste .[2] Misclassification as general organic waste can lead to regulatory fines (RCRA violations) and dangerous byproducts (dioxins) during standard incineration.[2]
Chemical Safety Profile
| Parameter | Data | Operational Implication |
| CAS Number | 864229-51-6 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C | Chlorine content dictates the waste stream. |
| Physical State | Solid (typically off-white powder) | Dust control measures required during transfer.[1] |
| Key Hazards | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, Goggles) is mandatory.[2] |
| Reactivity | Ester hydrolysis (Base/Acid sensitive) | Do not mix with strong acids/bases in waste containers. |
Pre-Disposal Assessment (The "Why" Behind the Protocol)
To ensure scientific integrity in your waste management, you must understand the causality of the disposal method.[2]
-
The Halogen Factor: The presence of chlorine (Cl) means that if this waste is incinerated at standard temperatures used for non-halogenated organics, it may generate acidic gases (HCl) or persistent organic pollutants.[2] It requires high-temperature incineration with caustic scrubbing .[1]
-
The Solubility Factor: As an ester, it has limited water solubility but is soluble in organic solvents.[2] It is toxic to aquatic life ; under no circumstances should it be discharged down the drain.[2]
The Self-Validating Safety Check
Before sealing any waste container, perform this logical check to validate your process:
-
Input Check: Did the reaction involve halogenated solvents (DCM, Chloroform) OR is the solute itself halogenated?
-
If YES to either: The entire waste container is Halogenated .[2]
-
-
Compatibility Check: Is the waste pH neutral (pH 6-8)?
-
Reason: Preventing hydrolysis of the ester in the drum, which could evolve heat or pressure.[2]
-
Step-by-Step Disposal Protocol
Phase A: Segregation & Packaging
Objective: Prevent cross-contamination and ensure regulatory compliance.[1]
-
Select the Correct Container:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids (Mother Liquors): Use an amber glass bottle or an approved HDPE jerrycan.
-
Note: Avoid metal containers if the waste is potentially acidic, as the chloride ion is corrosive to steel.[2]
-
-
Segregation:
-
Labeling:
Phase B: Waste Hand-off
-
Secure the Container: Ensure the cap is screw-tight. Parafilm is not a secondary seal; use proper cap liners.[2]
-
Secondary Containment: Place the waste container in a secondary tray during storage to capture potential leaks.
-
Request Pickup: Contact your EHS department.[2] Specify that the waste requires High-BTU Incineration (Halogenated) .
Spill Management & Emergency Response
In the event of a spill, the priority is containing the aquatic toxicity and preventing dust inhalation.[2][6]
-
Solid Spill:
-
Liquid Spill (Solution):
Decision Matrix: Waste Stream Logic
The following diagram illustrates the decision-making process to ensure the compound ends up in the correct waste stream.
Figure 1: Waste stream classification logic. Note that the halogenated nature of the solute overrides the non-halogenated nature of the solvent.
References
-
Chemical Identity & Properties
-
Regulatory Framework (RCRA)
- General Safety Protocols
-
Disposal Technologies
Sources
- 1. 1171502-57-0|Ethyl 2-chloro-4-ethoxynicotinate|BLD Pharm [bldpharm.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. wmsolutions.com [wmsolutions.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. This compound | CAS 864229-51-6 | Chemical-Suppliers [chemical-suppliers.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
